molecular formula C14H14ClN3O3 B10919169 4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Cat. No.: B10919169
M. Wt: 307.73 g/mol
InChI Key: WIRKRHNIWGTQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid, also known by its systematic name 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid, has the following chemical formula:

C10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}C10​H8​N2​O2​

. It is a heterocyclic compound with potential applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In SM coupling, the compound is formed by joining chemically differentiated fragments using palladium as the catalyst. The process includes oxidative addition and transmetalation steps.

Reaction Conditions: The specific reaction conditions for the synthesis of 4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid may vary, but typically involve mild and functional group-tolerant conditions.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the SM coupling approach to prepare this compound.

Chemical Reactions Analysis

Reactions: 4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.

    Substitution: Substitution reactions can occur with nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.

Scientific Research Applications

4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In drug discovery and bioconjugation.

    Medicine: Potential therapeutic agents.

    Industry: As a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it with related benzoic acid derivatives to highlight its uniqueness.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

4-[2-(4-chloro-3-methylpyrazol-1-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C14H14ClN3O3/c1-8-12(15)7-18(17-8)9(2)13(19)16-11-5-3-10(4-6-11)14(20)21/h3-7,9H,1-2H3,(H,16,19)(H,20,21)

InChI Key

WIRKRHNIWGTQKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.